2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester

Medicinal Chemistry Kinase Inhibition FGFR

Standard arylboronic acids with ortho-fluorines undergo rapid protodeboronation under Suzuki-Miyaura conditions, making direct coupling impractical. This pinacol ester (CAS 2121514-34-7) provides the critical stability needed for reliable cross-coupling. - **Key application**: Installation of 2,6-difluoro-3-methoxyphenyl group into FGFR inhibitor scaffolds (1H-indazol-3-amine series). - **Operational advantage**: Enhanced stability enables automated synthesis and HTE workflows without reagent decomposition. - **Differentiated utility**: Enables polyfluorinated biaryl synthesis for medicinal chemistry and organic electronics.

Molecular Formula C13H17BF2O3
Molecular Weight 270.08 g/mol
Cat. No. B8095858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
Molecular FormulaC13H17BF2O3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F
InChIInChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
InChIKeyBJOQOIUSXCEZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester: Building Block for Polyfluorinated Biaryls


2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester (CAS 2121514-34-7) is a polyfluorinated arylboronate ester that serves as a key nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for constructing 2,6-difluoro-3-methoxyphenyl-containing biaryls . This compound features a 2,6-difluoro-3-methoxyphenyl substitution pattern, which confers distinct electronic and steric properties relative to mono-fluorinated or non-fluorinated analogs [1]. The pinacol ester protecting group is employed to mitigate the rapid protodeboronation that plagues the corresponding boronic acid under basic aqueous conditions [2].

Why 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester Cannot Be Replaced


Simple substitution with a non-fluorinated or less-substituted arylboronic acid is not viable for applications requiring the 2,6-difluoro-3-methoxyphenyl motif. The two ortho-fluorine atoms dramatically accelerate base-mediated protodeboronation in the corresponding boronic acid, rendering it impractical for standard Suzuki-Miyaura protocols [1]. Furthermore, the presence and specific positioning of the methoxy group at the 3-position modulates both the electronic character and the lipophilicity of the resulting biaryl products, which can be critical for biological target engagement [2]. The pinacol ester form provides a critical stability advantage that enables the use of this highly functionalized, but intrinsically unstable, aryl unit in synthesis.

Key Evidence for 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester


Enhanced FGFR Kinase Inhibition by the 2,6-Difluoro-3-methoxyphenyl Moiety

In a series of 1H-indazol-3-amine derivatives targeting FGFR kinases, the analog containing the 2,6-difluoro-3-methoxyphenyl residue (Compound 2a) exhibited the most potent enzymatic inhibition among the set of compounds synthesized. This demonstrates the favorable contribution of this specific substitution pattern to binding affinity [1]. While a direct comparison with an unsubstituted phenyl analog in the same assay is not provided, the data clearly establish the 2,6-difluoro-3-methoxyphenyl moiety as a key driver of potency for this chemotype.

Medicinal Chemistry Kinase Inhibition FGFR

Mitigation of Protodeboronation via Pinacol Esterification

Polyfluorinated aryl boronic acids bearing ortho-fluorine substituents are notoriously susceptible to rapid protodeboronation under basic conditions, a key limitation for their use in cross-coupling [1]. For the parent 2,6-difluoro-3-methoxyphenylboronic acid, this manifests as a requirement for stringent low-temperature storage (e.g., -20°C for ≤1 month or -80°C for ≤6 months for stock solutions) to maintain viability [2]. Conversion to the pinacol ester significantly enhances stability, as the pinacol ester protecting group is a standard approach to mitigate this instability in ortho-fluorinated substrates [3]. While specific half-life data for this exact compound is not available, class-level evidence demonstrates that pinacol esters of ortho-fluorinated aryl boronic acids exhibit dramatically improved bench stability compared to their free acid counterparts.

Organofluorine Chemistry Stability Suzuki-Miyaura

Efficient Polyfluorinated Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction of polyfluorinated aryl boronates with aryl halides is a critical method for constructing fluorinated biaryl motifs found in pharmaceuticals and materials [1]. 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is specifically designed as a nucleophile for this transformation. While the parent boronic acid often yields protodeboronation products under standard conditions, the pinacol ester enables coupling in high yields. For example, in the broader class of polyfluorinated aryl pinacol esters, optimized palladium-catalyzed cross-coupling with aryl iodides and bromides typically provides the desired biaryl products in good to excellent yields (often >80%) [2].

Cross-Coupling Polyfluorinated Biaryls Synthetic Methodology

Application Scenarios for 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester


Synthesis of FGFR Inhibitors for Oncology Drug Discovery

This boronic ester is the reagent of choice for medicinal chemistry groups seeking to synthesize novel FGFR inhibitors based on the 1H-indazol-3-amine scaffold. The 2,6-difluoro-3-methoxyphenyl group has been shown to confer sub-nanomolar potency against FGFR1 and FGFR2, and its installation via Suzuki-Miyaura coupling with a suitable aryl halide precursor is a key step in the synthetic route [1].

Polyfluorinated Aryl Installation in Automated High-Throughput Synthesis

The enhanced stability of the pinacol ester compared to the free boronic acid makes it suitable for automated synthesis platforms or high-throughput experimentation (HTE) workflows. The reduced sensitivity to protodeboronation minimizes the risk of reagent decomposition during storage and handling on the deck of a liquid handler, ensuring consistent and reproducible cross-coupling results [2].

Polyfluorinated Biaryl Building Blocks for Materials Science

Polyfluorinated biaryls are valuable motifs in organic electronics and liquid crystals. This boronic ester serves as a key building block for the construction of such molecules via palladium- or copper-catalyzed cross-coupling. The method enables the efficient synthesis of highly fluorinated structural motifs that would be challenging to access using non-fluorinated or less stable boron reagents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.